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Compound of Interest

Compound Name: 3-Methyl-5-phenylbiuret

Cat. No.: B15482764

To our valued researchers, scientists, and drug development professionals,

This guide is intended to provide an in-depth technical analysis of the crystal structure of 3-
Methyl-5-phenylbiuret. However, a comprehensive search of publicly available chemical and
crystallographic databases has revealed no specific crystal structure data for this compound.

Despite the absence of direct crystallographic information for 3-Methyl-5-phenylbiuret, this
document will outline the standard experimental protocols and data presentation that would be
employed in such an analysis. This will serve as a foundational guide for researchers who may
synthesize and crystallize this compound in the future.

Hypothetical Data Presentation

Should the crystal structure of 3-Methyl-5-phenylbiuret be determined, the quantitative data
would be summarized in structured tables for clarity and comparative analysis. Below are
examples of such tables.

Table 1: Crystal Data and Structure Refinement for 3-Methyl-5-phenylbiuret. This table would
provide the fundamental parameters of the crystal lattice and the details of the data collection
and refinement process.
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Parameter Value
Empirical formula C9H11N302
Formula weight 193.21
Temperature 293(2) K
Wavelength 0.71073 A

Crystal system

[e.g., Monoclinic]

Space group

[e.g., P21/c]

Unit cell dimensions

a = [value] A, a = 90°

b = [value] A, B = [value]®

c = [value] A, y = 90°

Volume

[value] A3

z

[value]

Density (calculated)

[value] Mg/m?3

Absorption coefficient

[value] mm~1

F(000)

[value]

Crystal size

[value] x [value] x [value] mm3

Theta range for data collection

[value] to [value]®

Index ranges

[h, k, | ranges]

Reflections collected

[value]

Independent reflections

[value] [R(int) = [value]]

Completeness to theta = [value]®

[value] %

Absorption correction

[e.g., Multi-scan]

Max. and min. transmission

[value] and [value]

Refinement method

[e.g., Full-matrix least-squares on F?]
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Data / restraints / parameters

[value] / [value] / [value]

Goodness-of-fit on F2

[value]

Final R indices [I>2sigma(l)]

R1 = [value], wR2 = [value]

R indices (all data)

R1 = [value], wR2 = [value]

Largest diff. peak and hole

[value] and [value] e.A-3

Table 2: Selected Bond Lengths (A) for 3-Methyl-5-phenylbiuret. This table would list key

intramolecular bond distances.

Bond Length (A)
N1-C2 [value]
C2-N3 [value]
N3-C4 [value]
C4-N5 [value]
C2-01 [value]
C4-02 [value]
N1-C(Methyl) [value]
N5-C(Phenyl) [value]

Table 3: Selected Bond Angles (°) for 3-Methyl-5-phenylbiuret. This table would detail the
angles between adjacent bonds within the molecule.
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Angle Degrees (°)
N1-C2-N3 [value]
C2-N3-C4 [value]
N3-C4-N5 [value]
01-C2-N1 [value]
02-C4-N3 [value]
C(Methyl)-N1-C2 [value]
C(Phenyl)-N5-C4 [value]

Standard Experimental Protocols

The determination of a novel crystal structure, such as that of 3-Methyl-5-phenylbiuret, would
typically involve the following key experimental methodologies.

Synthesis and Crystallization

The first step is the synthesis of 3-Methyl-5-phenylbiuret. A plausible synthetic route would be
the reaction of methyl isocyanate with N-phenylurea or a related precursor. Following synthesis
and purification, single crystals suitable for X-ray diffraction would be grown. Common
crystallization techniques include slow evaporation from a suitable solvent, vapor diffusion, or
cooling of a saturated solution.

The workflow for synthesis and crystallization is depicted below.
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Synthesis and Crystallization Workflow
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Synthesis and Crystallization Workflow
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X-ray Diffraction Data Collection

A suitable single crystal would be mounted on a goniometer of a single-crystal X-ray
diffractometer. The crystal is then cooled to a low temperature (typically 100 K) to minimize
thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the resulting
diffraction pattern is collected on a detector.

The logical flow of X-ray diffraction data collection is illustrated in the following diagram.

X-ray Diffraction Data Collection
Single Crystal Selection
and Mounting

l

Mounting on Diffractometer

Cooling to Low Temperature
(e.g., 100 K)
Exposure to Monochromatic
X-ray Beam

l

Collection of
Diffraction Pattern

l

Raw Diffraction Data
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X-ray Diffraction Data Collection

Structure Solution and Refinement

The collected diffraction data would be processed to determine the unit cell parameters and
space group. The crystal structure would then be solved using direct methods or Patterson
methods to obtain an initial model of the atomic positions. This model is subsequently refined
against the experimental data using least-squares methods to improve the accuracy of the
atomic coordinates, and thermal parameters.

The relationship between data processing, structure solution, and refinement is outlined below.
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Structure Solution and Refinement Pathway
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Structure Solution and Refinement Pathway
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Concluding Remarks

While the crystal structure of 3-Methyl-5-phenylbiuret is not currently available in the public
domain, the methodologies for its determination are well-established. The synthesis of this
compound followed by single-crystal X-ray diffraction analysis would provide valuable insights
into its three-dimensional structure, including conformational details, intermolecular
interactions, and packing arrangements. Such information is crucial for understanding its
physicochemical properties and for rational drug design should this molecule be of
pharmaceutical interest. We encourage researchers to pursue the crystallization and structural
analysis of this and other novel compounds to expand the collective knowledge in chemical
and pharmaceutical sciences.

« To cite this document: BenchChem. [Analysis of 3-Methyl-5-phenylbiuret Crystal Structure: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15482764#3-methyl-5-phenylbiuret-crystal-structure-
analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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